molecular formula C6H12BrN B1394504 3-Bromo-1-methylpiperidine CAS No. 36940-04-2

3-Bromo-1-methylpiperidine

Cat. No.: B1394504
CAS No.: 36940-04-2
M. Wt: 178.07 g/mol
InChI Key: SPSSCLLGUVGJMB-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpiperidine (CAS 13617-02-2) is a brominated piperidine derivative with a methyl group at the 1-position and a bromine atom at the 3-position of the six-membered saturated ring. Its hydrobromide salt form is commercially available with a purity of 95% and is utilized primarily as a building block in pharmaceutical and agrochemical synthesis . The compound’s structure enables reactivity at the bromine site, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for introducing piperidine moieties into complex molecules.

Properties

IUPAC Name

3-bromo-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSSCLLGUVGJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693588
Record name 3-Bromo-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36940-04-2
Record name 3-Bromo-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-methylpiperidine can be synthesized through several methods. One common approach involves the bromination of 1-methylpiperidine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-Bromo-1-methylpiperidine serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that facilitate the development of novel compounds.

Biology

In biological research, this compound is utilized for:

  • Enzyme Inhibitors: It is studied for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulators: Research indicates its role in modulating receptor activity, which is crucial for understanding cellular signaling mechanisms.

Medicinal Chemistry

This compound is investigated for therapeutic properties, particularly:

  • Neurological Disorders: It acts as a precursor in synthesizing drugs targeting conditions such as anxiety and depression. Its ability to interact with neurotransmitter receptors has shown promising results in binding affinity studies.
  • Cancer Therapy: Recent studies have explored its potential anticancer activity through various synthetic pathways that enhance cytotoxicity against tumor cells .

Neuropharmacological Studies

Research has demonstrated that this compound exhibits significant binding affinity to neurotransmitter receptors. Studies indicate its potential use in treating anxiety disorders through modulation of serotonergic pathways .

Antimicrobial Activity

Investigations into the antimicrobial properties of this compound have revealed effectiveness against certain bacterial strains, suggesting its utility in developing new antibacterial agents .

Mechanism of Action

The mechanism by which 3-Bromo-1-methylpiperidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidines

3-(Bromomethyl)-1-methylpiperidine hydrobromide (CAS: CBR01438)
  • Structure : Features a bromomethyl (–CH2Br) group at the 3-position instead of a bromine atom. The hydrobromide salt form enhances stability .
  • Reactivity : The bromomethyl group allows for alkylation or elimination reactions, offering pathways to functionalized piperidines.
  • Applications : Used in medicinal chemistry for introducing methylene-linked substituents.
3-Bromo-1-cyclopropyl-2,4-Piperidinedione (CAS: 1312415-12-5)
  • Structure : Contains a cyclopropyl substituent and two ketone groups, altering electronic properties compared to 3-Bromo-1-methylpiperidine .
  • Reactivity : The electron-withdrawing ketones deactivate the ring, reducing bromine’s susceptibility to nucleophilic attack.
  • Applications : Likely employed in synthesizing constrained peptidomimetics or enzyme inhibitors.

Brominated Heterocycles

2-Bromo-3-methylpyridine (CAS: 74420-15-8)
  • Structure : Aromatic pyridine ring with bromine at the 2-position and a methyl group at the 3-position .
  • Reactivity : Bromine in pyridine is less reactive toward substitution due to the ring’s electron-deficient nature.
  • Applications : Intermediate in ligand synthesis for catalysis or functional materials.
3-Bromo-5-(3-methoxyphenyl)pyridine (CAS: 675590-10-0)
  • Structure : Pyridine derivative with bromine at the 3-position and a methoxyphenyl group at the 5-position .
  • Reactivity : The methoxyphenyl group directs electrophilic substitution, while bromine enables cross-coupling.
  • Applications: Potential use in drug discovery for kinase inhibitors or CNS-targeted molecules.

Fused-Ring Systems

3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 281192-91-4)
  • Structure : Fused pyrrole-pyridine system with bromine at the 3-position and a methyl group on the pyrrole nitrogen .
  • Reactivity : Enhanced π-conjugation increases stability but may reduce bromine’s electrophilicity.
  • Applications : Found in kinase inhibitors (e.g., JAK/STAT pathway targets) due to its planar, aromatic structure.

Research Findings and Reactivity Insights

  • Nucleophilic Substitution : this compound undergoes SN2 reactions more readily than pyridine analogs due to the saturated piperidine ring’s flexibility .
  • Cross-Coupling Utility : Brominated piperidines are preferred over pyridines in Suzuki couplings due to reduced steric hindrance and electronic deactivation .
  • Safety Considerations : Hydrobromide salts (e.g., this compound HBr) may cause skin/eye irritation, necessitating PPE during handling .

Biological Activity

3-Bromo-1-methylpiperidine is a halogenated piperidine derivative that has garnered attention in medicinal chemistry due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a bromine atom at the third position and a methyl group at the first position. The presence of these substituents significantly influences the compound's reactivity and biological activity. The bromine atom is known to enhance binding affinity through halogen bonding, while the methyl group affects lipophilicity and membrane permeability, which are critical for pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism can be summarized as follows:

  • Enzyme Interaction : It modulates the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . The compound's structural modifications have been linked to variations in its inhibitory potency against tumor growth.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology. For instance, it has been evaluated for its potential effects on the metabotropic glutamate receptor (mGluR), which is implicated in various neuropsychiatric disorders. Positive allosteric modulation of mGluR by related compounds suggests that this compound could have applications in treating conditions like schizophrenia and anxiety disorders .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the piperidine ring can significantly alter its biological activity. Key findings include:

  • Bromine Substitution : The presence of the bromine atom enhances binding affinity and specificity for certain targets.
  • Methyl Group Influence : The methyl group at position one increases lipophilicity, improving membrane permeability and bioavailability.
  • Comparative Analysis : When compared to similar compounds, such as 3-Bromo-1-methylpyrrolidine, this compound displays distinct reactivity patterns due to its unique structural features .

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Studies : In a series of assays targeting various cancer cell lines, this compound demonstrated an ability to induce apoptosis and inhibit cell cycle progression. The compound's EC50 values were consistent across multiple cell types, indicating broad-spectrum antitumor activity .
  • Neuropharmacological Assessment : In vivo studies utilizing animal models have shown that compounds structurally related to this compound can reverse amphetamine-induced hyperlocomotion without significant motor impairment. This suggests potential therapeutic applications in treating psychostimulant-induced behaviors .

Q & A

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across sources?

  • Methodological Answer :
  • Purity Assessment : Re-measure mp after recrystallization (e.g., from hexane/EtOAc).
  • Literature Cross-Reference : Compare CAS RN-indexed data (e.g., PubChem, Reaxys) .

Ethical and Strategic Considerations

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to proposing this compound-based drug discovery projects?

  • Methodological Answer :
  • Novelty : Focus on understudied targets (e.g., epigenetic regulators vs. kinases).
  • Ethical Compliance : Adhere to IACUC/IRB guidelines for in vivo studies .
  • Relevance : Align with funding priorities (e.g., antimicrobial resistance, neurodegenerative diseases) .

Q. How can collaborative teams distribute tasks effectively in multi-step syntheses of this compound derivatives?

  • Methodological Answer :
  • Milestone Mapping : Assign roles (e.g., synthetic chemistry, bioassay, computational modeling) with Gantt charts.
  • Data Sharing : Use platforms like LabArchives for real-time updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1-methylpiperidine
Reactant of Route 2
3-Bromo-1-methylpiperidine

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